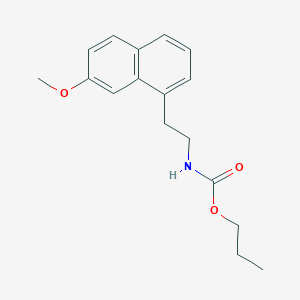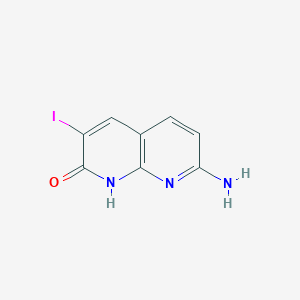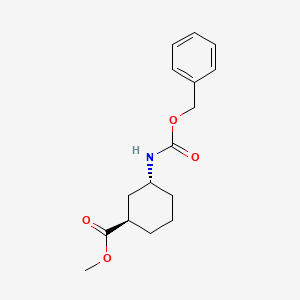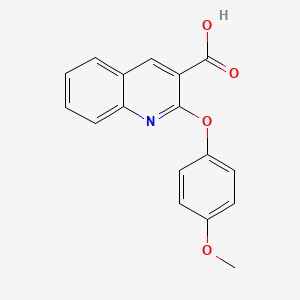
4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its naphthalene backbone, which is substituted with hydroxy, methoxy, and phenyl groups, as well as a carboxylic acid functional group.
Métodos De Preparación
The synthetic routes for 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid typically involve multi-step organic synthesis. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the naphthalene ring.
Introduction of hydroxy and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Análisis De Reacciones Químicas
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mecanismo De Acción
The mechanism by which 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid include other naphthalene derivatives with different substituents. Some examples are:
1-Hydroxy-2-naphthoic acid: Similar structure but with a hydroxy group at a different position.
5-Methoxy-1-naphthoic acid: Lacks the phenyl group and has a methoxy group at a different position.
2-Phenyl-1-naphthoic acid: Similar structure but lacks the hydroxy and methoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which can impart unique chemical and biological properties .
Propiedades
Número CAS |
94712-32-0 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21) |
Clave InChI |
GTALHGSRIPHFRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)













